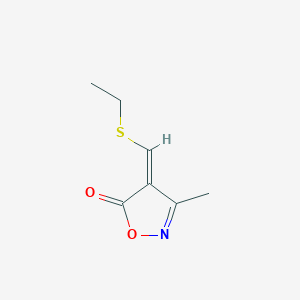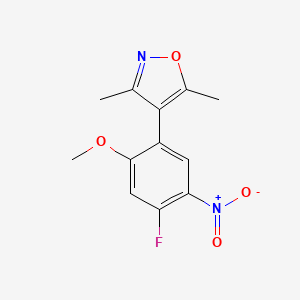![molecular formula C11H9N3 B12880832 [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile CAS No. 857531-33-0](/img/structure/B12880832.png)
[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(1H-Pyrazol-4-yl)phenyl)acetonitrile is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are a special class of nitrogen-containing heterocyclic compounds characterized by a five-membered ring structure with two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1H-Pyrazol-4-yl)phenyl)acetonitrile typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, the reaction between hydrazine hydrate and 3-phenylpropiolonitrile in the presence of a base such as sodium ethoxide can yield the desired pyrazole derivative .
-
Substitution Reactions: For example, the reaction of 3-(1H-pyrazol-4-yl)phenyl bromide with sodium cyanide in the presence of a palladium catalyst can result in the formation of 2-(3-(1H-Pyrazol-4-yl)phenyl)acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact.
化学反応の分析
Types of Reactions
2-(3-(1H-Pyrazol-4-yl)phenyl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetonitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives such as amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-(3-(1H-Pyrazol-4-yl)phenyl)acetonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic and photophysical properties.
Industrial Chemistry: It can be utilized as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
作用機序
The mechanism of action of 2-(3-(1H-Pyrazol-4-yl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in disease pathways. For example, pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which play a role in inflammation . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
- 3-(1H-Pyrazol-4-yl)benzonitrile
- 2-(1H-Pyrazol-4-yl)benzaldehyde
- 2-(1H-Pyrazol-4-yl)phenylamine
Comparison
2-(3-(1H-Pyrazol-4-yl)phenyl)acetonitrile is unique due to the presence of the acetonitrile group, which can influence its reactivity and biological activity. Compared to 3-(1H-Pyrazol-4-yl)benzonitrile, the acetonitrile group in 2-(3-(1H-Pyrazol-4-yl)phenyl)acetonitrile can participate in additional chemical reactions, such as nucleophilic substitution, making it a versatile intermediate in organic synthesis. Additionally, the presence of the acetonitrile group can enhance the compound’s ability to interact with biological targets, potentially leading to improved pharmacological properties .
特性
CAS番号 |
857531-33-0 |
|---|---|
分子式 |
C11H9N3 |
分子量 |
183.21 g/mol |
IUPAC名 |
2-[3-(1H-pyrazol-4-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C11H9N3/c12-5-4-9-2-1-3-10(6-9)11-7-13-14-8-11/h1-3,6-8H,4H2,(H,13,14) |
InChIキー |
XRMWCHWBHVNCNC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=CNN=C2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



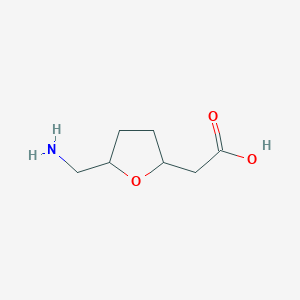

![1-[4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12880764.png)
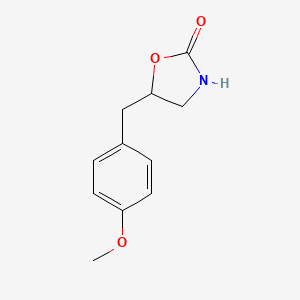
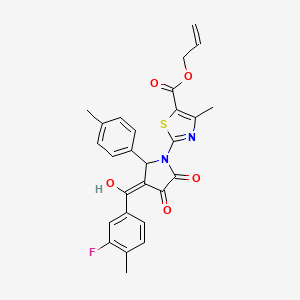
![2,8-Bis(methylsulfonyl)dibenzo[b,d]furan](/img/structure/B12880774.png)

![(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine](/img/structure/B12880783.png)
